Agonist-to-Antagonist Switch at Human ρ1 Receptors
4-Amino-2-methylbut-2-enoic acid (2-MeTACA) exhibits a functional switch from the potent agonist activity of its parent compound, trans-4-aminocrotonic acid (TACA), to moderately potent antagonist activity at human ρ1 GABAC receptors. Specifically, TACA is a potent agonist (KD = 2.43 µM), whereas 2-MeTACA is an antagonist (IC50 = 31.0 µM, KB = 45.5 µM) [1]. This quantitative change demonstrates that the addition of a methyl group at the C2 position converts a receptor activator into an inhibitor.
| Evidence Dimension | Functional activity at human ρ1 GABAC receptors |
|---|---|
| Target Compound Data | Antagonist: IC50 = 31.0 µM, KB = 45.5 µM |
| Comparator Or Baseline | trans-4-Aminocrotonic acid (TACA): Agonist: KD = 2.43 µM |
| Quantified Difference | ~13-fold lower potency (KB vs KD), functional switch from agonist to antagonist |
| Conditions | Xenopus oocytes expressing human ρ1 GABAC receptors, two-electrode voltage-clamp method [1] |
Why This Matters
This functional switch provides a unique chemical tool for probing the structural determinants of agonist versus antagonist binding at GABAC receptors.
- [1] Chebib, M., Vandenberg, R.J., Johnston, G.A.R. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 122(8), 1551-1560. doi: 10.1038/sj.bjp.0701533. View Source
